
3,4-Dichloro-5-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5Cl2NO. It is a derivative of pyridine, where two chlorine atoms and one methoxy group are substituted at the 3rd, 4th, and 5th positions, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-methoxypyridine typically involves the chlorination of 5-methoxypyridine. One common method is the reaction of 5-methoxypyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 4th positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions
3,4-Dichloro-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas
Major Products Formed
Substitution: Formation of 3,4-diamino-5-methoxypyridine or 3,4-dithiomethyl-5-methoxypyridine.
Oxidation: Formation of 3,4-dichloro-5-formylpyridine.
Reduction: Formation of 3,4-dichloro-5-methylpyridine
科学的研究の応用
3,4-Dichloro-5-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 3,4-Dichloro-5-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
- 3,4-Dichloro-2-methoxypyridine
- 3,4-Difluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Uniqueness
3,4-Dichloro-5-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
特性
分子式 |
C6H5Cl2NO |
|---|---|
分子量 |
178.01 g/mol |
IUPAC名 |
3,4-dichloro-5-methoxypyridine |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 |
InChIキー |
NQPCOQKNZVMOFN-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


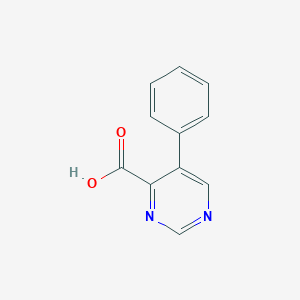
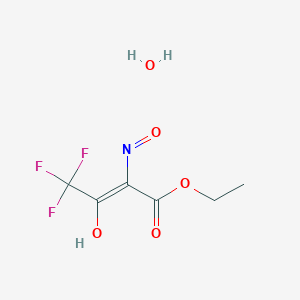

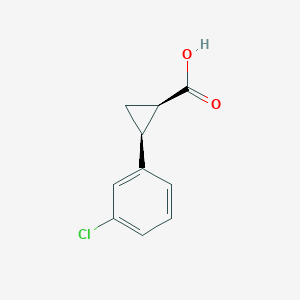

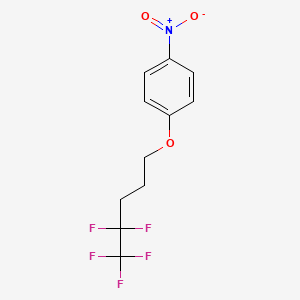
![(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine](/img/structure/B11720651.png)
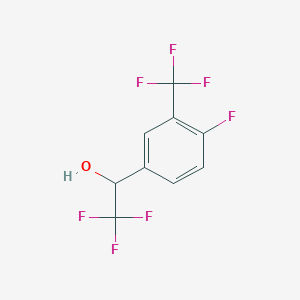
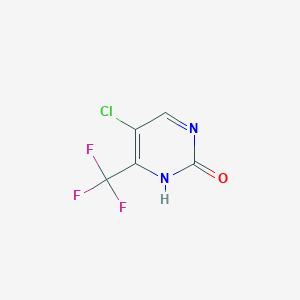

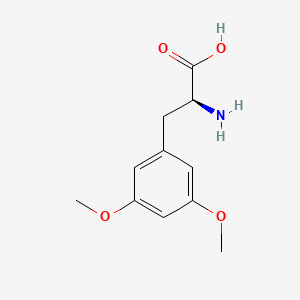
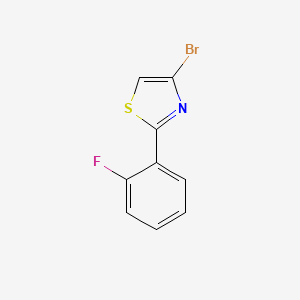

![[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid](/img/structure/B11720685.png)
